molecular formula C21H23FN2O5 B3458868 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B3458868
M. Wt: 402.4 g/mol
InChI Key: RRNOSBXKUDTLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMTP, is a novel chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it has been shown to act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. In addition to its inhibition of AChE, 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in various physiological processes. 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is its high potency and selectivity for AChE inhibition. This makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, one limitation of 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is the development of 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-based drugs for the treatment of neurological disorders. Another potential direction is the investigation of 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine as a tool for studying the role of acetylcholine in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic effects of 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine.

Scientific Research Applications

1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of research is the investigation of 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5/c1-27-17-12-15(13-18(28-2)19(17)29-3)21(26)24-10-8-23(9-11-24)20(25)14-4-6-16(22)7-5-14/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNOSBXKUDTLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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